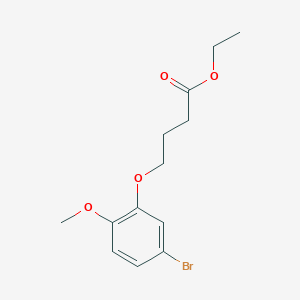![molecular formula C14H17N3O2S B13437383 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline is a chemical compound known for its significant biological and pharmacological activities. This compound is often studied for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline typically involves the reaction of isoquinoline derivatives with hexahydro-1H-1,4-diazepine under specific conditions. The reaction is usually carried out in the presence of a sulfonylating agent, such as sulfonyl chloride, to introduce the sulfonyl group into the molecule .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Wissenschaftliche Forschungsanwendungen
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline involves its interaction with specific molecular targets, such as Rho-associated coiled-coil containing protein kinase (ROCK). By inhibiting ROCK, this compound can modulate various physiological functions, including smooth muscle contraction, neural growth, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ripasudil: Another ROCK inhibitor with similar pharmacological properties.
Fasudil: A well-known ROCK inhibitor used in the treatment of cardiovascular diseases.
Y-27632: A selective ROCK inhibitor commonly used in research.
Uniqueness
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline is unique due to its specific structure, which allows for selective inhibition of ROCK. This selectivity makes it a valuable compound for studying the role of ROCK in various biological processes and for developing targeted therapies .
Eigenschaften
Molekularformel |
C14H17N3O2S |
|---|---|
Molekulargewicht |
291.37 g/mol |
IUPAC-Name |
8-(1,4-diazepan-1-ylsulfonyl)isoquinoline |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-5-7-16-11-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 |
InChI-Schlüssel |
QTRFOQQXJNGMEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(P-Tolyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437309.png)
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B13437316.png)

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one](/img/structure/B13437323.png)
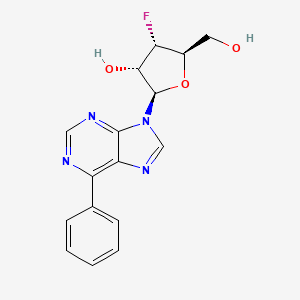
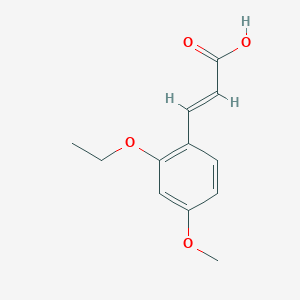

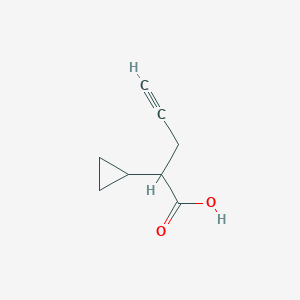
![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)

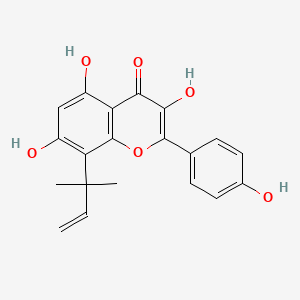
![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)

